Dimethyl cis-1,2-cyclopropanedicarboxylate
Overview
Description
Dimethyl cis-1,2-cyclopropanedicarboxylate is an organic compound with the molecular formula C7H10O4. It is a clear, colorless liquid that is primarily used in chemical research and industrial applications. The compound is known for its unique cyclopropane ring structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl cis-1,2-cyclopropanedicarboxylate can be synthesized through the esterification of cis-1,2-cyclopropanedicarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of high-purity starting materials and controlled reaction conditions ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl cis-1,2-cyclopropanedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: cis-1,2-cyclopropanedicarboxylic acid
Reduction: cis-1,2-cyclopropanedicarbinol
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Dimethyl cis-1,2-cyclopropanedicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl cis-1,2-cyclopropanedicarboxylate involves its interaction with molecular targets through its ester functional groups and cyclopropane ring. These interactions can lead to the formation of reactive intermediates, which participate in various chemical and biological processes. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or synthetic transformations.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl trans-1,2-cyclopropanedicarboxylate
- Diethyl cis-1,2-cyclopropanedicarboxylate
- Dimethyl 1,1-cyclopropanedicarboxylate
Uniqueness
Dimethyl cis-1,2-cyclopropanedicarboxylate is unique due to its cis-configuration, which imparts distinct stereochemical properties and reactivity compared to its trans-isomer and other cyclopropane derivatives. This configuration can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
IUPAC Name |
dimethyl (1R,2S)-cyclopropane-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3/t4-,5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVOSZYUSFDYIN-SYDPRGILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349101 | |
Record name | Dimethyl (1R,2S)-cyclopropane-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
826-34-6 | |
Record name | Dimethyl (1R,2S)-cyclopropane-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 826-34-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of dimethyl cis-1,2-cyclopropanedicarboxylate as described in the research?
A1: The research paper highlights a novel method for synthesizing this compound using a nickel catalyst. [] The reaction of dimethyl maleate with dibromomethane in the presence of acetonitrilebis(dimethyl maleate)nickel(0) yielded this compound. [] This is significant because it offers a potentially more efficient and controlled way to produce this specific isomer compared to other existing methods.
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